Desmethyl Butenafine Hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

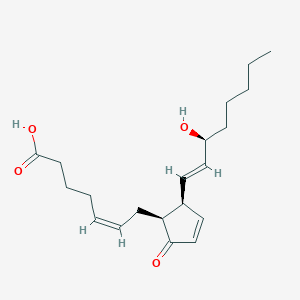

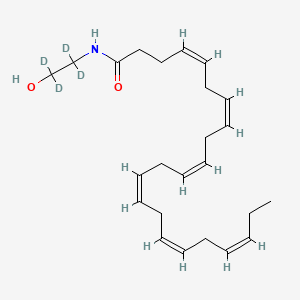

Desmethyl Butenafine Hydrochloride is a compound used in infectious disease research . It is related to Butenafine, which is a medication used to treat a variety of fungal skin infections such as ringworm, athlete’s foot, and jock itch .

Synthesis Analysis

A demethylated analogue of butenafine, and its corresponding hydrochloride salt, was prepared by a short and simple synthetic route, and showed inhibitory activity against filamentous fungi . The synthesis involved the use of solid lipid (Compritol 888 ATO), liquid lipid (Labrasol), and surfactant (tween 80) based on maximum solubility .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C22H26ClN . More detailed information about its molecular structure can be found in the referenced databases .Wissenschaftliche Forschungsanwendungen

Fundamental Understanding and Applications of DESs

Deep Eutectic Solvents A Review of Fundamentals and Applications

DESs are characterized by significant depressions in melting points compared to their constituent components, making them promising as inexpensive "designer" solvents. This review emphasizes the lack of predictive understanding of the microscopic mechanisms governing the structure-property relationships in DESs, highlighting the complex hydrogen bonding as a central aspect. The paper suggests studying these systems dynamically to develop a fundamental framework for a deeper understanding of DESs, covering recent developments and identifying promising research directions (Hansen et al., 2020).

Hydrometallurgical Recovery of Metals with Deep Eutectic Solvents

DESs have been used for the hydrometallurgical recovery of metals from primary and secondary resources. This review highlights the potential of DESs to replace mineral acids and reduce water consumption in metal leaching processes. Despite the promising capabilities of DESs in efficient and selective metal leaching, limitations such as leaching kinetics and physicochemical properties still hinder their large-scale application. The review also discusses the possibility of electrochemical recovery from DESs, underscoring the need for further investigation in this area (Zante & Boltoeva, 2020).

Wirkmechanismus

Target of Action

Desmethyl Butenafine Hydrochloride, a synthetic benzylamine antifungal agent, primarily targets the squalene epoxidase enzyme . This enzyme plays a crucial role in the formation of sterols, which are necessary for fungal cell membranes .

Mode of Action

The compound’s mode of action involves the inhibition of sterol synthesis . Specifically, this compound acts to inhibit the activity of the squalene epoxidase enzyme . This inhibition disrupts the formation of sterols, essential components of fungal cell membranes .

Biochemical Pathways

The affected biochemical pathway is the sterol biosynthesis pathway . By inhibiting the squalene epoxidase enzyme, this compound prevents the formation of ergosterol, a major fungal membrane sterol . This results in a deficiency in ergosterol, which regulates membrane fluidity, biogenesis, and functions . The damage to ergosterol leads to increased membrane permeability and leakage of cellular components, ultimately leading to fungal cell death .

Pharmacokinetics

It is known that butenafine, a related compound, is minimally systemic and is metabolized in the liver .

Result of Action

The result of this compound’s action is the inhibition of fungal growth . By disrupting sterol synthesis and increasing membrane permeability, the compound causes the leakage of cellular components, leading to the death of the fungal cell . This makes this compound fungicidal rather than merely fungistatic .

Action Environment

The action environment of this compound is typically the site of fungal infection on the body. The compound is used topically to treat various dermatologic infections . Environmental factors such as temperature, humidity, and the presence of other microorganisms may influence the compound’s action, efficacy, and stability.

Zukünftige Richtungen

Recent research has focused on optimizing the formulation of Butenafine Hydrochloride for topical application in the treatment of fungal infection . This includes the development of a nano lipid carrier-based gel, which has shown promising results in terms of drug release, anti-fungal activity, and skin irritation .

Biochemische Analyse

Biochemical Properties

Desmethyl Butenafine Hydrochloride, like its parent compound Butenafine Hydrochloride, is believed to inhibit the synthesis of sterols, which are essential components of fungal cell membranes . This inhibition is achieved by acting on the enzyme squalene epoxidase, which plays a crucial role in the formation of sterols .

Cellular Effects

This compound, through its antifungal activity, alters the cellular membranes of fungi, leading to increased membrane permeability and growth inhibition . It is mainly active against dermatophytes and has superior fungicidal activity against this group of fungi .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of the squalene epoxidase enzyme, which is essential in the formation of sterols necessary for fungal cell membranes . This inhibition leads to a deficiency in ergosterol, a major fungal membrane sterol that regulates membrane fluidity, biogenesis, and functions .

Dosage Effects in Animal Models

Animal models are often used to evaluate the efficacy of antifungal compounds against dermatophytes .

Metabolic Pathways

Butenafine Hydrochloride is metabolized via cytochrome P450 (CYP) 1A2-catalyzed oxidative pathways, resulting in two active circulating metabolites .

Transport and Distribution

Butenafine Hydrochloride is a synthetic benzylamine antifungal agent that is believed to involve the synthesis inhibition of sterols .

Subcellular Localization

The localization of mRNAs has been shown to be a prevalent mechanism used in a variety of cell types in animal development .

Eigenschaften

IUPAC Name |

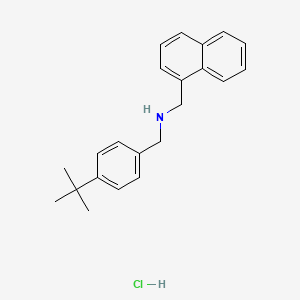

1-(4-tert-butylphenyl)-N-(naphthalen-1-ylmethyl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N.ClH/c1-22(2,3)20-13-11-17(12-14-20)15-23-16-19-9-6-8-18-7-4-5-10-21(18)19;/h4-14,23H,15-16H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEUWBHDSYHEYDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CNCC2=CC=CC3=CC=CC=C32.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-diethylethanamine;3-[2-[(E)-[5,5-dimethyl-3-[(Z)-[3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]methyl]cyclohex-2-en-1-ylidene]methyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B585865.png)

![N-[5-[2-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethylsulfanyl]ethyl]-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B585878.png)